D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
CAS No.: 644997-55-7
Cat. No.: VC20279568
Molecular Formula: C35H40N6O6
Molecular Weight: 640.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644997-55-7 |
---|---|
Molecular Formula | C35H40N6O6 |
Molecular Weight | 640.7 g/mol |
IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C35H40N6O6/c1-21(38-32(43)27(36)19-25-20-37-28-16-10-9-15-26(25)28)31(42)40-30(18-24-13-7-4-8-14-24)34(45)41-29(17-23-11-5-3-6-12-23)33(44)39-22(2)35(46)47/h3-16,20-22,27,29-30,37H,17-19,36H2,1-2H3,(H,38,43)(H,39,44)(H,40,42)(H,41,45)(H,46,47)/t21-,22-,27-,29-,30-/m1/s1 |
Standard InChI Key | OEPRCTIMOOBLEC-KVGHANJASA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Introduction
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of five amino acids: D-tryptophan, D-alanine, and two D-phenylalanine residues. This compound is notable for its unique sequence of amino acids, which imparts distinct chemical and biological properties. It is primarily used in scientific research to study peptide synthesis, protein interactions, and potential therapeutic applications .
Synthesis Method
The primary method for synthesizing D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Automated peptide synthesizers are often used in industrial settings to enhance efficiency and yield during SPPS. Purification techniques like high-performance liquid chromatography (HPLC) are utilized to isolate the final product from impurities.
Biological Applications
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine interacts with specific molecular targets such as receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application context, making it an important subject for pharmacological studies.
Research Findings
Application Area | Description |
---|---|
Peptide Synthesis | Used to study peptide synthesis techniques and optimize SPPS methods. |
Protein Interactions | Investigated for its potential to interact with proteins and influence biological pathways. |
Therapeutic Applications | Explored for its potential in developing new therapeutic agents due to its unique biological interactions. |
Chemical Reactions
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo several chemical reactions, including hydrolysis and modifications to its amino acid residues. These reactions are crucial for understanding its stability and potential modifications for therapeutic use.
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